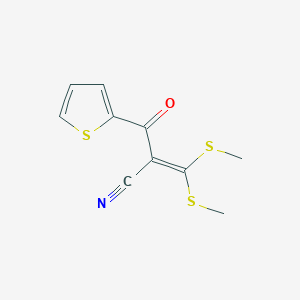

3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile

Description

3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile is a heterocyclic compound featuring a propenenitrile backbone substituted with two methylsulfanyl groups at the 3-position and a thiophene-2-carbonyl moiety at the 2-position. This structure combines electron-withdrawing (cyano, carbonyl) and electron-donating (methylsulfanyl) groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its synthesis typically involves cyclocondensation reactions between 1,4-binucleophiles and precursors like 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives, as demonstrated in analogous pyrimidine annulation systems .

The compound’s reactivity is influenced by the thiophene ring’s aromaticity and the steric/electronic effects of the methylsulfanyl groups. These features are critical in applications such as antimicrobial and anticancer agent development, where structural analogs have shown significant bioactivity .

Properties

CAS No. |

62455-60-1 |

|---|---|

Molecular Formula |

C10H9NOS3 |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

3,3-bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9NOS3/c1-13-10(14-2)7(6-11)9(12)8-4-3-5-15-8/h3-5H,1-2H3 |

InChI Key |

GCZDPCHNIOSPNR-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC=CS1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors.

Introduction of the nitrile group: This might involve the use of cyanation reactions.

Addition of methylsulfanyl groups: This can be done through nucleophilic substitution reactions using methylthiol as a reagent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

Substitution: The methylsulfanyl groups might be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group could produce amines.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Activity: Compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Drug Development: The compound might be explored for its potential as a drug candidate or as a building block in drug synthesis.

Industry

Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles

These compounds (e.g., 5a–e in ) replace the thiophene-2-carbonyl group with a benzothiazole ring. The benzothiazole moiety enhances π-π stacking interactions in biological systems, leading to improved antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus). In contrast, the thiophene-2-carbonyl group in the target compound may offer better solubility due to reduced aromatic bulk .

Ethyl 2-Cyano-3,3-Bis(methylsulfanyl)prop-2-enoate

This analog () replaces the thiophene-2-carbonyl group with an ethoxycarbonyl group. The ester functionality increases electrophilicity at the α-carbon, making it more reactive in Michael addition reactions.

3,3’-Bis(N,N-Dimethylamino)-5,5’-bi-1,2,4-triazines

highlights compounds where methylsulfanyl groups are replaced by dimethylamino substituents. The dimethylamino groups enhance nucleophilicity, enabling facile bromination at the 6,6’-positions. This contrasts with the methylsulfanyl groups in the target compound, which are less nucleophilic but more resistant to oxidation .

Structural and Electronic Properties

Biological Activity

3,3-Bis(methylsulfanyl)-2-(thiophene-2-carbonyl)prop-2-enenitrile, also known by its CAS number 62455-60-1, is a compound with significant biological activity. Its unique structure, which includes a thiophene ring and a nitrile group, suggests potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9NOS3

- Molecular Weight : 255.38 g/mol

- Structure : The compound features a prop-2-enenitrile backbone with methylthio and thiophene substituents, contributing to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits substantial antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The IC50 values for different cell lines varied, indicating selective cytotoxicity that may be exploited in targeted cancer therapies. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer drugs.

The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress triggers apoptotic pathways, resulting in cell death. Additionally, the compound's ability to inhibit key enzymes involved in cellular proliferation has been noted.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics . -

Cytotoxicity Assessment :

In a recent dissertation focused on natural product screening for anticancer activity, this compound was tested against several cancer cell lines. The results confirmed its potent cytotoxic effects, particularly against HeLa cells, where it outperformed many known chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.